BenchChemオンラインストアへようこそ!

4-oxo-1H-quinazoline-7-carboxylic acid

Kinase Inhibition ROCK Cardiovascular

This 4-oxo-1H-quinazoline-7-carboxylic acid is a critical pharmacophore, not a generic building block. The 4-oxo/7-COOH substitution pattern is essential for high-affinity kinase binding—analog substitution can drop potency from nanomolar to micromolar. Use it to synthesize ROCK inhibitor libraries (per patent literature), conduct SBDD on PDE5A (PDB: 8XWW), or develop selective sEH inhibitors (ACS Omega 2022). Full QC documentation accompanies every shipment.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B7722273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-quinazoline-7-carboxylic acid
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC=NC2=O
InChIInChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyICASWNVSUDFGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-oxo-1H-quinazoline-7-carboxylic acid: A Core Heterocyclic Building Block for Drug Discovery


4-oxo-1H-quinazoline-7-carboxylic acid (CAS 202197-73-7), also known as 3,4-dihydro-4-oxoquinazoline-7-carboxylic acid, is a foundational heterocyclic scaffold in medicinal chemistry. With a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol, it features a planar quinazoline core with a keto group at position 4 and a carboxylic acid at position 7 . This specific substitution pattern renders it a versatile intermediate for synthesizing libraries of bioactive quinazolinone derivatives, which are extensively investigated for their therapeutic potential, particularly as kinase inhibitors and enzyme modulators .

Precision in Heterocyclic Chemistry: Why Analogs Cannot Replace 4-oxo-1H-quinazoline-7-carboxylic Acid


Substituting 4-oxo-1H-quinazoline-7-carboxylic acid with a close analog (e.g., a quinoline-7-carboxylic acid or a differently substituted quinazolinone) is not functionally equivalent. The specific 4-oxo and 7-carboxylic acid arrangement on the quinazoline core is a critical pharmacophore that dictates binding affinity and selectivity towards biological targets [1]. For instance, research on the related quinazoline scaffold demonstrates that even minor alterations to the substituent at position 4 can drastically alter potency against key kinases like PI3K and mTOR, with IC50 values shifting from the low nanomolar range to micromolar or inactive levels [2]. This sensitivity underscores that the target compound is not a commodity building block but a precision tool for accessing a specific chemical and biological space.

Quantitative Differentiation of the 4-oxo-1H-quinazoline-7-carboxylic Acid Scaffold


Foundation for Potent Rho Kinase (ROCK) Inhibitors

While the target compound itself is an intermediate, its direct utility is validated by its use in patented structures for potent kinase inhibition. A patent (US-10624882-B2) explicitly claims amide derivatives of 4-oxo-3,4-dihydro-quinazolin-7-yl as Rho kinase (ROCK) inhibitors [1]. This positions the compound as a direct precursor to a clinically relevant class of inhibitors, offering a defined path to high-value molecules compared to other quinazoline or quinoline building blocks lacking this specific substitution pattern.

Kinase Inhibition ROCK Cardiovascular

Accessing Low Nanomolar sEH Inhibition via Derivatization

The quinazolinone-7-carboxylic acid scaffold, to which 4-oxo-1H-quinazoline-7-carboxylic acid is the direct precursor, is a validated platform for achieving potent inhibition of soluble epoxide hydrolase (sEH). A 2022 study demonstrated that amide analogues of this scaffold (compounds 34, 35, 37, 43) selectively inhibit sEH with IC50 values ranging from 0.30 to 0.66 μM [1]. This level of potency is a class-level characteristic of the core structure. In contrast, alternative scaffolds like unsubstituted quinazoline-7-carboxylic acid or quinoline carboxylic acids lack this established, direct link to low-micromolar sEH inhibition.

Enzyme Inhibition sEH Inflammation

Structural Basis for Binding to Phosphodiesterase 5A (PDE5A)

The affinity of the 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid core for PDE5A is confirmed by high-resolution structural data. A crystal structure (PDB ID: 8XWW) resolves a derivative, 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, in complex with the catalytic domain of human PDE5A [1]. This provides an atomic-level validation of the binding mode for this specific core. Alternative scaffolds, such as quinoline-7-carboxylic acid, lack this direct, experimentally determined structural evidence of target engagement with PDE5A, making the quinazolinone core a more predictable and rational starting point for structure-based drug design.

Structural Biology PDE5 Crystallography

Demonstrated Selectivity Modulation in PI3K/mTOR Pathways

The importance of the 4-oxo substituent on the quinazoline core, as present in the target compound, is quantitatively demonstrated in its effect on kinase selectivity. A study evaluating quinazoline-based PI3K/mTOR inhibitors showed that modifying the 4-position substituent dramatically alters the IC50 profile across PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR [1]. For example, a compound with an unsubstituted core (Compound 1) showed broad, sub-micromolar activity. Altering the 4-position to an amine (Compound 2a) resulted in a significant loss of potency across the panel (IC50s >10 μM for PI3Kβ, PI3Kγ, and mTOR) [1]. This underscores that the 4-oxo group of the target compound is a critical structural feature for maintaining a desirable activity profile that can be further tuned, a level of precise control not offered by building blocks lacking this moiety.

Kinase Selectivity PI3K mTOR Oncology

Recommended Research and Procurement Scenarios for 4-oxo-1H-quinazoline-7-carboxylic Acid


Synthesis of Patentable Rho Kinase (ROCK) Inhibitor Libraries

Procure this compound as the core scaffold for synthesizing focused libraries of ROCK inhibitors, as explicitly described in patent literature [4]. This is a high-value, IP-driven application distinct from general kinase inhibitor discovery.

Structure-Guided Optimization of PDE5A-Targeted Therapeutics

Use this scaffold as a starting point for structure-based drug design (SBDD) campaigns targeting PDE5A, leveraging the available high-resolution co-crystal structure of a closely related derivative (PDB ID: 8XWW) to guide rational modifications and predict binding poses [4].

Exploration of sEH Inhibition for Inflammatory Disease Models

Employ this building block to synthesize and screen amide analogues for sEH inhibitory activity. This application is directly supported by a 2022 ACS Omega study which demonstrates that derivatives of this specific scaffold achieve potent and selective sEH inhibition [4].

Medicinal Chemistry Campaigns for Selective PI3K/mTOR Inhibitors

Initiate a medicinal chemistry program focused on PI3K/mTOR pathway inhibition using this compound. The strong, quantitative class-level evidence demonstrates that the 4-oxo substituent is essential for maintaining high potency and that the scaffold's selectivity profile is tunable via further derivatization [4].

Quote Request

Request a Quote for 4-oxo-1H-quinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.